3-[(3-Ethylphenoxy)methyl]pyrrolidine
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Overview
Description
3-[(3-Ethylphenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 3-ethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Ethylphenoxy)methyl]pyrrolidine typically involves the reaction of 3-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydride or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Ethylphenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(3-Ethylphenoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3-Ethylphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
3-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
3-Phenoxymethylpyrrolidine: A phenoxy-substituted derivative similar to 3-[(3-Ethylphenoxy)methyl]pyrrolidine
Uniqueness: this compound is unique due to the presence of the 3-ethylphenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential bioactivity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(3-ethylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12/h3-5,8,12,14H,2,6-7,9-10H2,1H3 |
InChI Key |
QAKPUEMOQFUCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CCNC2 |
Origin of Product |
United States |
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